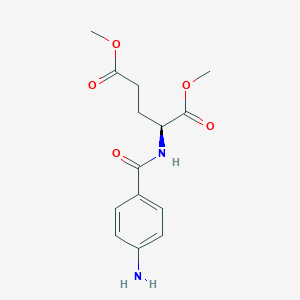

Tert-butyl 4-(1-benzylpyrrolidin-3-yl)piperazine-1-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of tert-butyl piperazine-1-carboxylate derivatives involves condensation reactions, amination, and nucleophilic substitution reactions. For example, a related compound was synthesized by condensation between carbamimide and 3-fluorobenzoic acid in the presence of 3-(3-dimethylaminopropyl)carbodiimide hydrochloride and hydroxybenzotriazole under basic conditions, demonstrating the complexity and specificity of synthetic routes for such compounds (Sanjeevarayappa et al., 2015).

Molecular Structure Analysis

The molecular structure of tert-butyl piperazine-1-carboxylate derivatives is characterized using various spectroscopic techniques and X-ray diffraction studies. The crystal and molecular structure of a related compound, tert-butyl 4-(2-tert-butoxy-2-oxoethyl)-piperazine-1-carboxylate, was reported to crystallize in the monoclinic space group, highlighting the intricate geometric arrangements these molecules can exhibit (Mamat et al., 2012).

Chemical Reactions and Properties

Tert-butyl piperazine-1-carboxylate derivatives undergo various chemical reactions, demonstrating a range of reactivities. The modifications and functionalizations of the piperazine ring are critical for the synthesis of biologically active compounds. For instance, the synthesis of tert-butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate showcases the compound’s role as an intermediate for further chemical transformations (Liu Ya-hu, 2010).

Physical Properties Analysis

The physical properties of these compounds, such as crystallization behavior and solubility, are influenced by their molecular structure. The crystal structure analysis provides insight into the molecular conformations and intermolecular interactions that dictate these properties. For example, a study on a related compound revealed its crystallization in the monoclinic crystal system with specific unit cell parameters, shedding light on the factors influencing the compound’s physical state and stability (Mamat et al., 2012).

Chemical Properties Analysis

The chemical properties of tert-butyl piperazine-1-carboxylate derivatives, including reactivity, stability, and interaction with other molecules, are pivotal for their application in synthesis and medicinal chemistry. The structure-activity relationship (SAR) studies provide insights into how modifications in the chemical structure affect the compound’s properties and biological activities. The synthesis and characterization of various derivatives enable the exploration of these properties in depth (Liu Ya-hu, 2010).

Wissenschaftliche Forschungsanwendungen

Synthetic Routes and Pharmaceutical Applications

Piperazine derivatives are crucial in the synthesis of pharmaceutical compounds. A study highlighted the synthetic routes for Vandetanib, where compounds including tert-butyl piperidine derivatives are utilized in a series of chemical reactions to achieve the final product, indicating their importance in the industrial production of synthetic routes due to favorable yields and commercial value (Mi, 2015). Similarly, the synthesis and applications of tert-butanesulfinamide for the stereoselective synthesis of N-heterocycles, including piperidines and pyrrolidines, demonstrate the versatility of piperazine derivatives in accessing structurally diverse compounds with potential therapeutic applications (Philip et al., 2020).

Environmental Science and Decomposition Studies

In environmental science, the decomposition of methyl tert-butyl ether by adding hydrogen in a cold plasma reactor was examined, showcasing the utility of tert-butyl groups in environmental remediation processes (Hsieh et al., 2011). This research is indicative of the broader environmental applications of tert-butyl derivatives in addressing pollution and enhancing chemical decomposition methods.

Biological Activities and Drug Development

Piperazine derivatives have been extensively studied for their biological activities, leading to their incorporation into therapeutic agents. A review on piperazine and its analogues as therapeutic agents covered the significance of the piperazine moiety in drugs with various therapeutic uses, including antipsychotic, antidepressant, anticancer, and anti-inflammatory agents (Rathi et al., 2016). The synthesis of ligands for D2-like receptors, involving arylalkyl substituents on piperazine, further exemplifies the role of such derivatives in the development of neuropsychiatric disorder treatments (Sikazwe et al., 2009).

Eigenschaften

IUPAC Name |

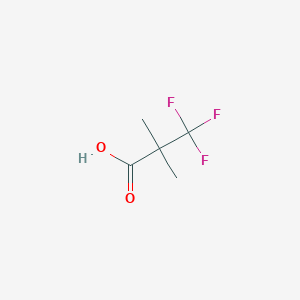

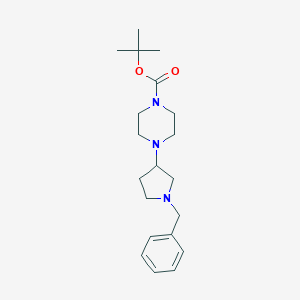

tert-butyl 4-(1-benzylpyrrolidin-3-yl)piperazine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H31N3O2/c1-20(2,3)25-19(24)23-13-11-22(12-14-23)18-9-10-21(16-18)15-17-7-5-4-6-8-17/h4-8,18H,9-16H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZPGYGWJUHCARQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2CCN(C2)CC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H31N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20426006 |

Source

|

| Record name | Tert-butyl 4-(1-benzylpyrrolidin-3-yl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20426006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 4-(1-benzylpyrrolidin-3-yl)piperazine-1-carboxylate | |

CAS RN |

885959-04-6 |

Source

|

| Record name | Tert-butyl 4-(1-benzylpyrrolidin-3-yl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20426006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Dimethyl (2S)-2-[[4-[(2,2,2-trifluoroacetyl)amino]benzoyl]amino]pentanedioate](/img/structure/B41799.png)

![3AR,5R,6S,7R,7AR-5-Hydroxymethyl-2-methyl-5,6,7,7A-tetrahydro-3AH-pyrano[3,2-D]thiazole-6,7-diol](/img/structure/B41809.png)

![(3Ar,5r,6s,7r,7ar)-5-(acetoxymethyl)-2-methyl-5,6,7,7a-tetrahydro-3ah-pyrano[3,2-d]thiazole-6,7-diyl diacetate](/img/structure/B41811.png)